Cefpodoxime-d3

Übersicht

Beschreibung

Cefpodoxime-d3 ist eine deuterierte Form von Cefpodoxime, einem Cephalosporin-Antibiotikum der dritten Generation. Deuterium ist ein stabiles Isotop des Wasserstoffs, und seine Einarbeitung in Cefpodoxime verbessert die Stabilität und die pharmakokinetischen Eigenschaften der Verbindung. This compound wird hauptsächlich in der wissenschaftlichen Forschung zur Untersuchung der Pharmakokinetik und des Metabolismus von Cefpodoxime verwendet.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Cefpodoxime-d3 beinhaltet die Einarbeitung von Deuterium in das Cefpodoxime-Molekül. Ein gängiges Verfahren ist der katalytische Austausch von Wasserstoffatomen durch Deuterium unter Verwendung deuterierter Lösungsmittel und Katalysatoren. Der Prozess umfasst in der Regel die folgenden Schritte:

Herstellung von deuteriertem Lösungsmittel: Deuterierte Lösungsmittel wie Deuteriumoxid (D2O) oder deuteriertes Methanol (CD3OD) werden hergestellt.

Katalytischer Austausch: Das Cefpodoxime-Molekül wird in dem deuterierten Lösungsmittel gelöst, und ein Katalysator wie Palladium auf Kohlenstoff (Pd/C) wird hinzugefügt. Die Reaktionsmischung wird unter kontrollierten Bedingungen erhitzt, um den Austausch von Wasserstoffatomen gegen Deuterium zu erleichtern.

Reinigung: Die Reaktionsmischung wird mittels Techniken wie Chromatographie gereinigt, um das this compound zu isolieren.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Prinzipien, jedoch im größeren Maßstab. Der Prozess beinhaltet die Verwendung von industriellen Reaktoren und großen Mengen deuterierter Lösungsmittel und Katalysatoren. Die Reaktionsbedingungen werden optimiert, um die Ausbeute und Reinheit von this compound zu maximieren. Das Endprodukt wird strengen Qualitätskontrollen unterzogen, um seine Eignung für Forschungszwecke zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Cefpodoxime-d3 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Sulfoxide und Sulfone zu bilden. Gängige Oxidationsmittel sind Wasserstoffperoxid (H2O2) und m-Chlorperbenzoesäure (m-CPBA).

Reduktion: Die Reduktion von this compound kann zur Bildung von Dihydroderivaten führen. Reduktionsmittel wie Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Substitutionsreaktionen beinhalten den Austausch von funktionellen Gruppen in this compound. Beispielsweise kann eine nucleophile Substitution mit Reagenzien wie Natriumazid (NaN3) erfolgen, um Azidderivate zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H2O2), m-Chlorperbenzoesäure (m-CPBA)

Reduktion: Natriumborhydrid (NaBH4)

Substitution: Natriumazid (NaN3)

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide, Sulfone

Reduktion: Dihydroderivate

Substitution: Azidderivate

Wissenschaftliche Forschungsanwendungen

Analytical Applications

Internal Standard for Quantification

Cefpodoxime-d3 serves as an internal standard for the quantification of cefpodoxime using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). The deuterated compound enhances the accuracy and reliability of analytical methods by compensating for variability in sample preparation and instrument performance. This is crucial in pharmacokinetic studies where precise measurement of drug concentration is necessary to evaluate therapeutic efficacy and safety .

Stability and Detection

The stable isotope labeling improves the detection limits of cefpodoxime in complex biological matrices such as plasma, urine, and tissue samples. Studies have shown that using this compound allows for more sensitive detection of cefpodoxime metabolites, facilitating better understanding of drug metabolism and elimination pathways .

Pharmacokinetic Studies

Metabolism Research

This compound is instrumental in pharmacokinetic studies aimed at understanding the metabolism of cefpodoxime. By using this labeled compound, researchers can trace the metabolic pathways and identify various metabolites formed during drug processing in the body. This information is vital for optimizing dosing regimens and improving therapeutic outcomes .

Bioavailability Assessments

Research involving this compound has been utilized to assess the bioavailability of cefpodoxime when administered via different routes (oral versus intravenous). Such studies provide insights into how formulation changes can impact drug absorption and overall effectiveness .

Clinical Applications

Therapeutic Monitoring

In clinical settings, this compound can be used for therapeutic drug monitoring (TDM) to ensure that patients receive optimal dosages of cefpodoxime. By measuring the concentration of both cefpodoxime and its deuterated analog in patient samples, clinicians can adjust dosages based on individual pharmacokinetic profiles, thus enhancing treatment efficacy while minimizing adverse effects .

Resistance Studies

This compound has also been employed in studies investigating antibiotic resistance patterns among bacterial pathogens. By analyzing the effectiveness of cefpodoxime against resistant strains, researchers can contribute to developing strategies to combat antibiotic resistance, which is a growing global health concern .

Case Studies and Research Findings

Wirkmechanismus

Cefpodoxime-d3, like cefpodoxime, exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. The active metabolite of this compound binds preferentially to penicillin-binding protein 3 (PBP3), which is involved in the final transpeptidation step of peptidoglycan synthesis. This inhibition prevents the formation of the bacterial cell wall, leading to cell lysis and death .

Vergleich Mit ähnlichen Verbindungen

Cefpodoxime-d3 wird mit anderen Cephalosporinen der dritten Generation verglichen, wie zum Beispiel:

Ceftriaxon: Ceftriaxon hat eine längere Halbwertszeit und wird seltener verabreicht als this compound.

Cefotaxim: Cefotaxim hat ein ähnliches Wirkungsspektrum, unterscheidet sich aber in seinem pharmakokinetischen Profil.

Ceftazidim: Ceftazidim ist wirksamer gegen Pseudomonas aeruginosa als this compound.

Einzigartigkeit von this compound

Die Einarbeitung von Deuterium in this compound verbessert seine Stabilität und ermöglicht präzisere pharmakokinetische Studien. Dies macht this compound zu einem wertvollen Werkzeug in der Arzneimittelforschung und -entwicklung.

Biologische Aktivität

Cefpodoxime-d3 is a deuterated derivative of cefpodoxime proxetil, a third-generation cephalosporin antibiotic. This compound is primarily utilized in pharmacokinetic studies due to its isotopic labeling, which allows for precise tracking of drug metabolism and distribution in biological systems. The following sections detail its biological activity, mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical and Pharmacological Properties

Cefpodoxime proxetil is administered as a prodrug that is converted into its active form, cefpodoxime, upon absorption in the gastrointestinal tract. The conversion is facilitated by esterases, which hydrolyze the ester bond, releasing the active antibiotic. The molecular formula for cefpodoxime proxetil is CHNOS, with a molecular weight of approximately 557.6 g/mol.

Mechanism of Action:

Cefpodoxime exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), specifically PBP 3, disrupting the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This action leads to cell lysis and death.

Spectrum of Activity

This compound demonstrates broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Its efficacy includes:

-

Gram-positive Bacteria:

- Streptococcus pneumoniae

- Streptococcus pyogenes (Group A)

- Staphylococcus aureus (methicillin-sensitive strains)

-

Gram-negative Bacteria:

- Escherichia coli (including some beta-lactamase-producing strains)

- Haemophilus influenzae

- Klebsiella spp.

However, it shows limited activity against Pseudomonas aeruginosa and Enterococcus spp., which are typically resistant to many cephalosporins.

Clinical Studies Overview

A clinical study involving twelve patients with respiratory tract infections treated with cefpodoxime proxetil at a dosage of 200 mg twice daily for approximately 15 days reported an overall efficacy rate of 83.3% . The clinical outcomes were classified as excellent in one case, good in nine cases, and poor in two cases .

In Vitro Activity

In vitro studies have demonstrated that cefpodoxime effectively inhibits a wide range of pathogens:

| Pathogen | MIC (mg/L) | Notes |

|---|---|---|

| Enterobacteriaceae | <1 | Effective against most strains |

| Streptococcus pneumoniae | <0.015 | Highly susceptible |

| Haemophilus influenzae | <1 | Including beta-lactamase producers |

| Moraxella catarrhalis | ≤1 | Effective against this common pathogen |

Cefpodoxime was found to be superior to cefuroxime and comparable to cefixime in its antimicrobial activity against various pathogens .

Case Studies

-

Respiratory Tract Infections :

A study involving patients with respiratory infections showed that cefpodoxime was effective in treating conditions such as pneumonia and bronchitis, with high rates of clinical improvement and bacterial eradication . -

Pediatric Infections :

In randomized controlled trials for pediatric patients suffering from acute otitis media and pharyngitis, cefpodoxime demonstrated similar or superior efficacy compared to standard treatments such as amoxicillin/clavulanic acid .

Eigenschaften

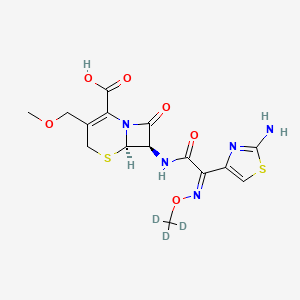

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O6S2/c1-25-3-6-4-27-13-9(12(22)20(13)10(6)14(23)24)18-11(21)8(19-26-2)7-5-28-15(16)17-7/h5,9,13H,3-4H2,1-2H3,(H2,16,17)(H,18,21)(H,23,24)/b19-8-/t9-,13-/m1/s1/i2D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUSVOMTXWRGEK-MWZKWMTOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.